
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate anhydride or imide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the isoindole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
Scientific Research Applications
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its pharmacophore properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
Uniqueness
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the isoindole-dione structure with the trimethoxyphenyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO5 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
5-methyl-2-(3,4,5-trimethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO5/c1-10-5-6-12-13(7-10)18(21)19(17(12)20)11-8-14(22-2)16(24-4)15(9-11)23-3/h5-9H,1-4H3 |
InChI Key |
LYZAOROCZZOGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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